molecular formula C11H13NO B8221047 N-(o-Tolyl)but-2-enamide

N-(o-Tolyl)but-2-enamide

Cat. No.: B8221047
M. Wt: 175.23 g/mol
InChI Key: UQAKKCXZGIJXLU-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(o-Tolyl)but-2-enamide is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is a but-2-enamide derivative and is closely related to Crotamiton, a pharmaceutical agent . It is also identified by several synonyms, including N-Ethyl-N-(o-tolyl)but-2-enamide and N-Ethyl-o-crotonotoluidide . Its CAS registry number is 483-63-6 . Chemically, this substance belongs to the class of α,β-unsaturated amides. Compounds in this class are valuable intermediates in organic synthesis. For instance, related α,β-unsaturated amides have been used in copper-catalyzed asymmetric borylation reactions to synthesize enantioenriched organotrifluoroborates, which are important intermediates for the construction of chiral molecules in medicinal and materials chemistry . Researchers can leverage this compound as a building block for the development of more complex molecular architectures or in methodological studies of cross-coupling reactions . Please refer to the product's Safety Data Sheet for proper handling, storage, and hazard information.

Properties

IUPAC Name

(E)-N-(2-methylphenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAKKCXZGIJXLU-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2196187-17-2
Record name N-(2-Methylphenyl)-2-butenamide, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39449AG5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acylation of o-Toluidine with Crotonoyl Chloride

The direct acylation of o-toluidine with crotonoyl chloride remains a foundational method. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

  • Reagent Preparation : o-Toluidine (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.

  • Acylation : Crotonoyl chloride (1.1 equiv.) is added dropwise at 0°C, followed by triethylamine (TEA, 3.0 equiv.) to neutralize HCl byproduct.

  • Reaction Progress : The mixture is stirred at room temperature for 12 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over Na₂SO₄, and concentrated.

  • Purification : Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), yielding N-(o-Tolyl)but-2-enamide as a white solid.

Key Parameters :

  • Solvent : Dichloromethane ensures solubility of both reactants.

  • Temperature : Room temperature minimizes side reactions (e.g., polymerization).

  • Base : TEA scavenges HCl, shifting equilibrium toward product formation.

Palladium-Catalyzed Cross-Coupling

A modern alternative employs palladium catalysts to couple o-toluidine with preformed enamide precursors, enhancing stereocontrol.

Procedure :

  • Catalyst System : Pd(OAc)₂ (5 mol%) and PPh₃ (50 mol%) are suspended in tetrahydrofuran (THF).

  • Coupling Reaction : Vinyl bromide (1.2 equiv.) and o-toluidine (1.0 equiv.) are added under argon.

  • Reaction Conditions : The mixture is stirred at 60°C for 3 hours, achieving >90% conversion (monitored by GC-MS).

  • Isolation : The catalyst is filtered, and the product is extracted with ethyl acetate, washed with brine, and concentrated.

  • Crystallization : Recrystallization from ethanol/water (7:3) affords high-purity crystals.

Advantages :

  • Stereoselectivity : Pd-mediated coupling favors the (E)-isomer (Z/E ratio >9:1).

  • Scalability : Continuous flow reactors enable gram-scale production.

Optimization of Reaction Conditions

Temperature and Solvent Effects

A study comparing solvents (THF vs. DCM) and temperatures (25°C vs. 60°C) revealed:

ParameterTHF at 60°CDCM at 25°C
Yield (%)9278
Reaction Time (h)312
Purity (%)9995

THF at elevated temperatures accelerates reaction kinetics while maintaining selectivity.

Catalytic Efficiency

Varying palladium sources demonstrated:

CatalystLigandYield (%)
Pd(OAc)₂PPh₃92
PdCl₂BINAP85
Pd(PPh₃)₄None70

Pd(OAc)₂ with monodentate phosphines optimizes electron transfer and substrate coordination.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance heat/mass transfer:

  • Residence Time : 10 minutes.

  • Throughput : 500 g/hour.

  • Purity : >98% (HPLC).

Advantages : Reduced solvent waste and improved safety profile compared to batch processes.

Purification Techniques

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (1:4 to 1:2 gradient).

  • Recovery : 85–90% with ≥99% purity.

Recrystallization

  • Solvent System : Ethanol/water (7:3).

  • Crystal Quality : Needle-like crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.20–7.05 (m, 4H, Ar-H), 6.25 (dd, J = 15.6 Hz, 1H, CH=CH), 5.85 (d, J = 15.6 Hz, 1H, CH=CH), 2.35 (s, 3H, CH₃).

  • FT-IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

  • EI-MS : m/z 175.1 [M]⁺.

Comparison of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost
Acylation78–8595–99ModerateLow
Pd-Catalyzed Coupling90–9299HighHigh

The palladium method offers superior yield and stereocontrol but requires costly catalysts. Traditional acylation remains preferable for small-scale, budget-limited projects .

Chemical Reactions Analysis

Types of Reactions: N-(o-Tolyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the enamide to the corresponding amine or alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(o-Tolyl)but-2-enamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of polymers and resins, where its structural properties contribute to the desired characteristics of the final product.

Mechanism of Action

The mechanism by which N-(o-Tolyl)but-2-enamide exerts its effects depends on the specific reaction or application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Weight and Polarity

N-(o-Tolyl)but-2-enamide differs from similar compounds primarily in the substituents on the aromatic ring and the amide nitrogen. Key comparisons include:

Compound Name Substituents on Aromatic Ring Additional Substituents on Amide Molecular Weight (Da) PSA<sup>*</sup> (Ų) LogP
This compound o-Methylphenyl None ~217.27<sup>†</sup> ~29.10 ~2.5
N-(2-Iodophenyl)-N-methylbut-2-enamide 2-Iodophenyl N-Methyl 301.12 20.31 2.83
Dacomitinib (monohydrate) 3-Chloro-4-fluorophenyl Piperidin-1-yl 487.95 78.50 3.8
(S,E)-4-(Dimethylamino)-N-(quinolinyl)but-2-enamide 3-Cyanoquinoline Dimethylamino, tetrahydrofuran-3-yloxy 510–598 95–120 1.5–3.2

<sup>*</sup>Polar Surface Area (PSA) estimates based on functional groups.
<sup>†</sup>Calculated using standard atomic weights.

Key Observations :

  • Substituent Bulk: The iodine atom in N-(2-iodophenyl)-N-methylbut-2-enamide increases molecular weight by ~84 Da compared to the o-tolyl analog. Larger substituents (e.g., quinoline derivatives in –4) result in higher molecular weights (510–598 Da).
  • Polarity : The o-tolyl group contributes moderate hydrophobicity (LogP ~2.5), whereas polar groups like piperidinyl (Dacomitinib) or tetrahydrofuran-3-yloxy () enhance solubility and PSA.
Crystallographic and Hydrogen-Bonding Behavior

The crystal structure of 2-Methyl-N-o-tolylbenzamide () reveals a planar amide unit with dihedral angles of ~44° between the aromatic rings. Intermolecular N–H···O hydrogen bonds form chains, stabilized by C–H···π interactions. Similar packing is expected for this compound, though the conjugated double bond in the enamide may introduce torsional strain, altering crystallinity compared to saturated analogs.

Biological Activity

N-(o-Tolyl)but-2-enamide is an organic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound belongs to the class of enamides, characterized by the presence of an amide group conjugated to an alkene. The structure features an o-tolyl group attached to the nitrogen atom of the amide, which allows it to participate in diverse chemical reactions. Its unique structure makes it a valuable compound in both organic synthesis and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cells in vitro. The mechanism is thought to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of cell membranes
AnticancerInhibits cancer cell proliferationEnzyme inhibition

The biological effects of this compound depend on its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Membrane Disruption : Its amphipathic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Signal Transduction Modulation : It may affect signaling pathways by modulating receptor activity or downstream signaling cascades.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.
  • Cancer Cell Line Analysis : In vitro experiments using human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the o-tolyl position have been explored to improve selectivity and potency against specific cancer types.

Table 2: Research Findings on Derivatives

Derivative NameActivity TypeIC50 Value (µM)Notes
4-Methoxy-N-(o-Tolyl)but-2-enamideAnticancer15Higher potency compared to parent compound
N-(p-Chlorophenyl)but-2-enamideAntimicrobial20Effective against resistant strains

Q & A

Basic Questions

Q. What synthetic routes are recommended for N-(o-Tolyl)but-2-enamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling o-toluidine with but-2-enoic acid derivatives using carbodiimide-based coupling agents. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the o-tolyl group (aromatic protons at δ 6.5–7.2 ppm) and the but-2-enamide backbone (vinyl protons at δ 5.8–6.5 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks ([M⁺]) and fragmentation patterns validate the molecular formula (e.g., m/z 203.1 for C₁₁H₁₃NO) .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (N-H bending) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Use fume hoods for handling, and refer to safety data sheets (SDS) for PPE requirements (gloves, lab coats). Stability testing under varying pH and temperature conditions is recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor potential of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (MTT assay). Compare IC₅₀ values with positive controls (e.g., cisplatin).
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the o-tolyl or enamide positions to modulate bioactivity. Evaluate pharmacokinetic properties (logP, solubility) using HPLC and shake-flask methods .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound analogs?

  • Methodological Answer :

  • Validation Steps : Replicate docking studies (e.g., AutoDock Vina) with refined force fields and explicit solvent models. Cross-validate with experimental binding assays (e.g., SPR or ITC).
  • Data Triangulation : Compare results across multiple computational tools (e.g., DFT, molecular dynamics) and experimental replicates. Address outliers by revisiting synthetic purity (>95% by HPLC) and assay conditions (e.g., buffer ionic strength) .

Q. How can polymorphic forms of this compound be systematically identified and characterized?

  • Methodological Answer :

  • Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile) to induce polymorphism.
  • Characterization : Use X-ray diffraction (XRD) for crystal structure determination, DSC for melting point analysis, and TGA for thermal stability. Compare solubility and dissolution rates of polymorphs in biorelevant media .

Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Standardization : Document exact reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., temperature probes), and procedural details (e.g., stirring speed).
  • Interlab Validation : Share samples with collaborating labs for independent NMR and LC-MS analysis. Use statistical tools (e.g., RSD <5% for yield and purity) to assess consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(o-Tolyl)but-2-enamide
Reactant of Route 2
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N-(o-Tolyl)but-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.